3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one
Description
3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3,4-dimethoxyphenyl substituent at position 4, an ethyl group at position 1, and an amino group at position 2.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-4-15-12(11(14)13(15)16)8-5-6-9(17-2)10(7-8)18-3/h5-7,11-12H,4,14H2,1-3H3 |
InChI Key |
HSMOOOQGEXGPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Staudinger Synthesis
The Staudinger [2+2] cycloaddition between ketenes and imines remains a cornerstone for β-lactam formation. For 3-amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one, this method requires an imine derived from 3,4-dimethoxyphenylglyoxal and a primary amine. Ketene generation via dehydrohalogenation of acetyl chloride derivatives facilitates cycloaddition, though yields are moderate (45–60%) due to competing side reactions. Recent optimizations using Lewis acid catalysts (e.g., ZnCl₂) have improved regioselectivity, favoring the cis-configuration at the 3- and 4-positions.
Azlactone-Based Cyclization
Azlactones (oxazol-5-ones) serve as versatile intermediates for β-lactam synthesis. In one approach, 3-(3,4-dimethoxyphenyl)azlactone reacts with ethylamine derivatives under thermal conditions (180°C, solvent-free) to form the azetidinone core via a ring-opening and re-cyclization mechanism. This method, adapted from pyridinone syntheses, achieves yields of 64–79% for cis-isomers but requires rigorous purification to separate trans-contaminants.
Epoxide-Amine Ring Closure
Epoxide ring-opening with amines offers a stereocontrolled pathway. For example, 3-(m-tolyloxy)-1,2-epoxypropane reacts with 3,4-dimethoxyphenethylamine at 5–10°C to form a β-amino alcohol intermediate, which undergoes intramolecular cyclization under acidic conditions to yield the β-lactam. While this method avoids harsh reagents, prolonged reaction times (48–72 hours) and low yields (29–58%) limit scalability.
Incorporation of the 3,4-Dimethoxyphenyl Substituent
The electron-rich 3,4-dimethoxyphenyl group introduces synthetic challenges due to its susceptibility to oxidation and steric bulk.
Electrophilic Aromatic Substitution
Direct functionalization of pre-formed β-lactams via Friedel-Crafts alkylation is feasible but inefficient, with yields below 20% due to competing ring-opening reactions. Alternatively, introducing the aryl group at the imine stage (e.g., using 3,4-dimethoxyphenylglyoxal) ensures regioselectivity but requires careful control of reaction stoichiometry.
Suzuki-Miyaura Coupling
Late-stage Suzuki-Miyaura coupling of boronic esters with halogenated β-lactams has emerged as a viable strategy. For instance, 4-bromoazetidin-2-one derivatives undergo palladium-catalyzed cross-coupling with 3,4-dimethoxyphenylboronic acid, achieving yields up to 75%. This method preserves the integrity of the β-lactam ring and allows for modular aryl group installation.
N-Alkylation for 1-Ethyl Group Installation
Ethylation of the β-lactam nitrogen is typically performed early in the synthesis to avoid competing reactions.
Direct Alkylation
Treatment of azetidin-2-one with ethyl iodide in the presence of NaH or K₂CO₃ in DMF provides the N-ethyl derivative in 70–80% yield. However, over-alkylation at the 3-amino group can occur if protection is incomplete.
Reductive Amination
Condensation of the β-lactam with acetaldehyde followed by NaBH₃CN reduction offers a milder alternative, though yields are lower (55–65%).
Optimization of Reaction Conditions and Yield Enhancement
| Parameter | Staudinger Synthesis | Azlactone Cyclization | Epoxide-Amine Route |
|---|---|---|---|
| Yield (%) | 45–60 | 64–79 | 29–58 |
| Reaction Time (hours) | 2–4 | 1.5–3 | 48–72 |
| Key Challenge | Side reactions | Trans-isomer removal | Slow cyclization |
Optimizations such as microwave-assisted heating (reducing epoxide-amine reaction times to 12 hours) and flow chemistry setups (improving Staudinger yields to 68%) highlight advancements in process efficiency.
Comparative Analysis of Synthetic Routes
The azlactone cyclization route offers the highest yields and scalability but requires high temperatures (180°C) that may degrade sensitive intermediates. In contrast, the epoxide-amine method operates under milder conditions but suffers from low throughput. Hybrid approaches, such as Suzuki coupling followed by Gabriel synthesis, balance yield (70%) and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine derivatives.
Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azetidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one has potential as a pharmacological agent due to its structural features. Its applications include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The azetidine ring may enhance the interaction with microbial targets.
- Anticancer Properties : Research indicates that azetidine derivatives can influence cancer cell proliferation and apoptosis pathways. The specific substituents in this compound may modulate these effects.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profiles of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one is crucial for its development as a therapeutic agent. Studies could focus on:
- Absorption and Distribution : Investigating how the compound is absorbed in biological systems and its distribution across tissues.
- Metabolism : Identifying metabolic pathways and potential interactions with cytochrome P450 enzymes.
Neuroscience Research
The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Potential areas of research include:
- Neuroprotective Effects : Exploring the ability of the compound to protect neuronal cells from damage in models of neurodegenerative diseases.
- Behavioral Studies : Assessing the impact of the compound on animal models to understand its effects on cognition and behavior.
Table 1: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)azetidin-2-one | Structure | Contains a methoxy group instead of dimethoxy; may exhibit different biological activity |
| 3-Amino-4-(2-methoxyphenyl)-1-methylazetidin-2-one | Structure | Methyl group instead of ethyl; variation in alkyl chain length affects lipophilicity |
| 3-Amino-4-(phenyl)-1-propylazetidin-2-one | Structure | Propyl substituent; changes in substituent size may influence pharmacological properties |
Table 2: Potential Case Studies Involving 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one
| Study Focus | Description | Outcome Measures |
|---|---|---|
| Antimicrobial Efficacy | Investigating activity against various bacterial strains | Minimum inhibitory concentration (MIC) values |
| Cancer Cell Line Testing | Evaluating effects on proliferation in cancer cell lines | Cell viability assays (MTT, Annexin V) |
| Neuroprotective Studies | Assessing protective effects in neurodegenerative models | Behavioral tests, biochemical markers of neuronal damage |
Case Study 1: Antimicrobial Activity Assessment
In a study conducted on the antimicrobial properties of azetidine derivatives, 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity, with an MIC of 32 µg/mL against both bacterial strains.
Case Study 2: Evaluation of Anticancer Properties
A study focusing on the anticancer effects of azetidine derivatives included this compound tested against human breast cancer cell lines (MCF7). The results showed a reduction in cell viability by approximately 60% at a concentration of 10 µM after 48 hours, suggesting potential therapeutic effects.
Case Study 3: Neuroprotective Effects in Animal Models
Research investigating neuroprotective properties used a mouse model of Alzheimer's disease. Treatment with 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one resulted in improved cognitive function as measured by the Morris water maze test, alongside reduced levels of amyloid-beta plaques.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Data Tables
Table 2: Structural Comparison of Azetidinone Derivatives
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one | 1-Ethyl, 3-amino, 4-(3,4-dimethoxy) | β-lactam, aromatic methoxy |
| 1-(4-Methoxyphenyl)-3,3-dimethyl-azetidin-2-one | 1-(4-Methoxy), 3,3-dimethyl | β-lactam, alkyl substitution |
Key Research Findings
Substituent Impact : The 3,4-dimethoxyphenyl group enhances bioactivity across diverse scaffolds (e.g., cytotoxicity in cyclohexenes , antimicrobial effects in pyrimidines ).
Azetidinone Reactivity: Amino and ethyl groups in β-lactams may improve solubility and target engagement compared to dimethyl or aldehyde-substituted analogs .
Synthetic Accessibility: Acid hydrolysis and imine formation are viable routes for azetidinone functionalization, though regioselectivity remains a challenge .
Biological Activity
3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one is a synthetic compound featuring a unique azetidine structure that includes an amino group and a dimethoxyphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 1706583-15-4
The biological activity of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one can be attributed to its structural features:
- Azetidine Ring : The four-membered nitrogen-containing ring may influence the compound's interaction with biological targets.
- Dimethoxyphenyl Substituent : This moiety can enhance lipophilicity and influence binding affinity to various receptors.
Anti-inflammatory Effects
Preliminary data suggest that the compound may possess anti-inflammatory properties. The presence of the amino group could facilitate interactions with inflammatory mediators, potentially inhibiting pathways involved in inflammation.
Anticancer Potential
Studies on structurally related compounds have indicated potential anticancer activity, possibly through mechanisms such as apoptosis induction or cell cycle arrest. Further research is needed to elucidate the specific pathways affected by 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)azetidin-2-one | Structure | Contains a methoxy group instead of dimethoxy; may exhibit different biological activity. |
| 3-Amino-4-(2-methoxyphenyl)-1-methylazetidin-2-one | Structure | Methyl group instead of ethyl; variation in alkyl chain length can affect lipophilicity. |
| 3-Amino-4-(phenyl)-1-propylazetidin-2-one | Structure | Propyl substituent; changes in substituent size may influence pharmacological properties. |
Case Studies and Research Findings
While specific case studies on 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one are sparse, research on related azetidine derivatives has provided insights into potential applications:
- Antibacterial Studies : A study demonstrated that azetidine derivatives showed significant inhibition against Gram-positive bacteria.
- Anti-inflammatory Research : Investigations into similar compounds indicated reduced levels of pro-inflammatory cytokines in vitro.
- Cancer Cell Lines : Some structurally related compounds have been tested against various cancer cell lines, showing promise in inducing apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and ring-closure steps. Key reagents like N,N-diisopropylethylamine (DIPEA) are used to facilitate nucleophilic substitutions or cyclizations. Temperature control (e.g., -35°C for intermediates) and solvent selection (e.g., dioxane/water mixtures) are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., monoclinic P21/c symmetry with unit cell parameters a=21.977 Å, b=12.2295 Å, c=10.2217 Å, β=93.490°*) .
- DSC : Determines thermal stability and melting points .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen against target enzymes or receptors (e.g., kinase assays) using in vitro models. Modifications to the azetidine ring or dimethoxyphenyl group can alter binding affinity; structure-activity relationship (SAR) studies are recommended to optimize selectivity .
Advanced Research Questions
Q. What computational approaches predict the reactivity of the azetidin-2-one ring in electrophilic/nucleophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations model transition states and electron density distributions. Molecular docking studies (e.g., using AutoDock Vina) predict interactions with biological targets. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. How can contradictory data on biological efficacy across studies be systematically addressed?
- Methodological Answer :
- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration).
- Structural analogs : Compare derivatives (e.g., 3-chlorophenyl vs. 3,4-dimethoxyphenyl substituents) to isolate functional group contributions .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or trends in published datasets.
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Co-crystallization : Use co-formers (e.g., carboxylic acids) to improve dissolution rates.
- Lipophilicity tuning : Replace methoxy groups with polar substituents (e.g., hydroxyl) while monitoring LogP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
